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molecular formula C8H10F3N3 B8278587 N2-ethyl-5-trifluoromethylpyridin-2,3-diamine

N2-ethyl-5-trifluoromethylpyridin-2,3-diamine

Cat. No. B8278587
M. Wt: 205.18 g/mol
InChI Key: HHOPQWNVQNSNPD-UHFFFAOYSA-N
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Patent
US08853238B2

Procedure details

A mixture of iron powder (700 mg), acetic acid (60 μl), ethanol (5 ml), and water (3 ml) was stirred with heating at 70° C., and then a mixture of N-ethyl-(3-nitro-5-trifluoromethylpyridin-2-yl)-amine (490 mg) and ethanol (10 ml) was added dropwise. The mixture was stirred with heating at 70° C. for 3 hours. The reaction mixture cooled to room temperature was filtered through Celite®, and the resulting filtrate was concentrated under reduced pressure. The resulting residue was diluted with saturated aqueous sodium hydrogen carbonate solution, and extracted with ethyl acetate. The organic layer was dried over sodium sulfate, and concentrated under reduced pressure. The resulting residue was subjected to silica gel column chromatography to give 0.29 g of N2-ethyl-5-trifluoromethylpyridin-2,3-diamine (Compound (1F)-8).
Quantity
490 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
60 μL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
700 mg
Type
catalyst
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(=O)C.O.[CH2:6]([NH:8][C:9]1[C:14]([N+:15]([O-])=O)=[CH:13][C:12]([C:18]([F:21])([F:20])[F:19])=[CH:11][N:10]=1)[CH3:7]>[Fe].C(O)C>[CH2:6]([NH:8][C:9]1[C:14]([NH2:15])=[CH:13][C:12]([C:18]([F:21])([F:19])[F:20])=[CH:11][N:10]=1)[CH3:7]

Inputs

Step One
Name
Quantity
490 mg
Type
reactant
Smiles
C(C)NC1=NC=C(C=C1[N+](=O)[O-])C(F)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
60 μL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
3 mL
Type
reactant
Smiles
O
Name
Quantity
700 mg
Type
catalyst
Smiles
[Fe]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
The mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
with heating at 70° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture cooled to room temperature
FILTRATION
Type
FILTRATION
Details
was filtered through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
the resulting filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The resulting residue was diluted with saturated aqueous sodium hydrogen carbonate solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)NC1=NC=C(C=C1N)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.29 g
YIELD: CALCULATEDPERCENTYIELD 67.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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